2-(Methyl-pyrazin-2-ylmethyl-amino)-ethanol
Description
2-(Methyl-pyrazin-2-ylmethyl-amino)-ethanol is a nitrogen-containing heterocyclic compound featuring a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with a methyl-aminomethyl group and an ethanolamine side chain. The compound has been cataloged as a high-purity heterocyclic product by CymitQuimica but is currently listed as discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
2-[methyl(pyrazin-2-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11(4-5-12)7-8-6-9-2-3-10-8/h2-3,6,12H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCKMAHLBKOPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-pyrazin-2-ylmethyl-amino)-ethanol typically involves the reaction of 2-methylpyrazine with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl-pyrazin-2-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The ethanolamine moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted ethanolamine derivatives.
Scientific Research Applications
2-(Methyl-pyrazin-2-ylmethyl-amino)-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methyl-pyrazin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The pyrazine core distinguishes this compound from other six-membered heterocycles like pyrimidines or pyridines. For example, 2-chloro-N-mesitylpyrimidin-4-amine (also discontinued by CymitQuimica) shares a nitrogen-rich heterocycle but lacks the ethanolamine side chain, highlighting the role of functional groups in modulating solubility and reactivity .
Table 1: Structural Comparison of Selected Heterocyclic Compounds
| Compound Name | Core Structure | Substituents | Molecular Features |
|---|---|---|---|
| 2-(Methyl-pyrazin-2-ylmethyl-amino)-ethanol | Pyrazine | Methyl-aminomethyl, ethanolamine | Polar, hydrogen-bonding capacity |
| 2-Chloro-N-mesitylpyrimidin-4-amine | Pyrimidine | Chlorine, mesityl group | Lipophilic, halogenated |
Ethanolamine-Containing Derivatives
Ethanolamine moieties are common in bioactive molecules. For instance, tyrosol (2-(4-hydroxyphenyl)ethanol) and its analogues (e.g., 2-(3-hydroxyphenyl)ethanol) are phenolic ethanol derivatives with demonstrated tyrosinase inhibition (Figure 2, ).
Table 2: Functional Group Impact on Bioactivity
Pyrazine-Based Pharmaceuticals
Pyrazine derivatives like pyrazinamide (antitubercular) and varenicline (nicotinic receptor partial agonist) demonstrate the therapeutic relevance of this heterocycle. However, this compound’s ethanolamine side chain diverges from these drugs, which prioritize compact substituents for target binding. The discontinuation of this compound may reflect a lack of efficacy in preclinical screens compared to simpler pyrazine derivatives.
Biological Activity
2-(Methyl-pyrazin-2-ylmethyl-amino)-ethanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the pyrazine ring serves as a crucial structural component. The synthetic pathway may include the use of various reagents and conditions to achieve the desired purity and yield. Although specific details on the synthesis of this compound are not extensively documented, related compounds in the pyrazine family have been synthesized using similar methodologies involving nucleophilic substitutions and reductive aminations.
Anticancer Properties
Research indicates that compounds with a pyrazine moiety exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines. In a study examining related compounds, it was found that certain derivatives displayed IC50 values in the low micromolar range against leukemia and carcinoma cell lines, indicating potent anti-proliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7 | K562 | 2.27 |
| 10 | HL-60 | 1.42 |
| 13 | OKP-GS | 4.56 |
These findings suggest that this compound could possess similar properties, warranting further investigation into its anticancer potential.
Enzymatic Inhibition
The compound's biological activity may also extend to enzyme inhibition. Pyrazine derivatives have been reported to act as phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways . This class of compounds could potentially inhibit specific kinases or other enzymes involved in cancer progression or inflammation.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that similar pyrazine derivatives significantly inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase . Such mechanisms suggest that this compound could be effective against multiple cancer types.
- Kinase Inhibition : A detailed analysis of kinase inhibitory activity showed that certain pyrazine compounds could selectively inhibit Bcr-Abl1 kinase, which is critical in chronic myeloid leukemia treatment. The selectivity and potency observed in these studies highlight the therapeutic potential for compounds structurally related to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
